molecular formula C10H9BrClN B6232186 7-bromonaphthalen-1-amine hydrochloride CAS No. 137466-04-7

7-bromonaphthalen-1-amine hydrochloride

Cat. No. B6232186
CAS RN: 137466-04-7
M. Wt: 258.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromonaphthalen-1-amine hydrochloride is a chemical compound that belongs to the family of naphthalene derivatives. It has a CAS Number of 136924-78-2 and a molecular weight of 222.08 .


Synthesis Analysis

The synthesis of 7-bromonaphthalen-1-amine hydrochloride involves a mixture of the product from a previous step and 6 M HCl stirred at room temperature until a solid forms. The mixture is then cooled to 0°C, and a solution of sodium nitrite in water is slowly added, keeping the temperature below 5°C. The resulting brown slurry is stirred at 0°C for 15 minutes, and then a solution of copper (I) chloride in 6 M HCl is added. The mixture is stirred at 0°C for 10 minutes, then warmed to room temperature and stirred at 60°C for 30 minutes. After cooling to room temperature, dichloromethane is added. The mixture is filtered through diatomaceous earth and the filtrate is extracted with dichloromethane three times. The combined organic layers are washed with water and dried over magnesium sulfate to give 7-bromo-1-chloronaphthalene .


Molecular Structure Analysis

The molecular structure of 7-bromonaphthalen-1-amine hydrochloride is represented by the InChI code 1S/C10H8BrN/c11-8-5-4-7-2-1-3-10 (12)9 (7)6-8/h1-6H,12H2 .

Scientific Research Applications

Toxicological Effects and Environmental Impact

Halogenated naphthalenes, including compounds similar to 7-bromonaphthalen-1-amine hydrochloride, are studied for their dioxin-like toxicological effects and environmental impact. These compounds are inducers of specific enzymes indicative of diaromatic halogenated hydrocarbons, similar to dioxin. Their presence in the environment and potential toxicity highlight the importance of understanding their effects and regulating their production and use. The study emphasizes the need for advanced analytical methods and increased toxicological interest to control pollution and exposure by these compounds, especially considering their potential to act synergistically with other known toxicants (Falandysz et al., 2014).

Biogenic Amines and Environmental Interactions

The biodegradation of amines, including compounds structurally related to 7-bromonaphthalen-1-amine hydrochloride, by bacteria such as Pseudomonas species, showcases the potential environmental interactions and biotechnological applications for removing these compounds from various sources. This research underlines the adaptability of Pseudomonas species in utilizing amines as carbon and energy sources, highlighting pathways that could be beneficial for bioremediation strategies and the design of microbes to mitigate environmental contamination by such compounds (Luengo & Olivera, 2020).

Sorbent Technology for Contaminant Removal

Research on amine-functionalized sorbents, while not directly referencing 7-bromonaphthalen-1-amine hydrochloride, provides insight into the use of similar compounds for environmental applications, particularly in water treatment. Amine-functionalized materials have been demonstrated to be effective in capturing and removing contaminants from water, suggesting potential research avenues for utilizing compounds like 7-bromonaphthalen-1-amine hydrochloride in sorbent technologies. The focus on electrostatic interactions, hydrophobic interactions, and sorbent morphology offers a framework for designing sorbents that could efficiently remove a wide range of pollutants, including perfluoroalkyl and polyfluoroalkyl substances (Ateia et al., 2019).

Safety and Hazards

The safety information for 7-bromonaphthalen-1-amine hydrochloride includes several hazard statements: H302, H315, H319, H335. The precautionary statements include P261. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromonaphthalen-1-amine hydrochloride involves the bromination of naphthalene followed by conversion of the resulting 7-bromonaphthalene to the corresponding amine and subsequent formation of the hydrochloride salt.", "Starting Materials": [ "Naphthalene", "Bromine", "Sodium hydroxide", "Ammonia", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Bromination of naphthalene using bromine and sodium hydroxide to yield 7-bromonaphthalene", "Reduction of 7-bromonaphthalene using ammonia to yield 7-bromonaphthalen-1-amine", "Formation of 7-bromonaphthalen-1-amine hydrochloride by reacting 7-bromonaphthalen-1-amine with hydrochloric acid in ethanol" ] }

CAS RN

137466-04-7

Product Name

7-bromonaphthalen-1-amine hydrochloride

Molecular Formula

C10H9BrClN

Molecular Weight

258.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.